molecular formula C12H10ClF6NO2 B4583093 N-(5-chloro-2-methylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide

N-(5-chloro-2-methylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide

Cat. No. B4583093
M. Wt: 349.65 g/mol
InChI Key: XHAOSQRWRRWHOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to N-(5-chloro-2-methylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide typically involves multi-step chemical reactions. For example, Aziz‐ur‐Rehman et al. (2016) described the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as lipoxygenase inhibitors, showcasing a method that could be adapted for synthesizing structurally related compounds (Aziz‐ur‐Rehman et al., 2016).

Molecular Structure Analysis

The structural and conformational properties of compounds with trifluoromethyl groups have been extensively studied. For instance, Hidalgo et al. (2012) provided a detailed examination of the spectroscopic, structural, and conformational properties of a trifluoromethyl-substituted β-aminoenone, highlighting the influence of intra- and intermolecular hydrogen bond interactions on molecular structure (Hidalgo et al., 2012).

Chemical Reactions and Properties

The reactivity and chemical behavior of fluorinated compounds, such as the one , often involve interactions with various reagents and potential for forming a wide range of derivatives. The study by Crich and Smith (2000) on generating glycosyl triflates from thioglycosides using a trifluoromethanesulfonic anhydride system underscores the reactivity of trifluoromethyl groups in chemical synthesis (Crich & Smith, 2000).

Scientific Research Applications

Perfluorinated Chemicals Analysis

A study analyzed blood samples for various perfluorinated chemicals (PFCs) and compared them to classical persistent organic pollutants (POPs). It found that PFCs' median concentration was significantly higher compared to other POPs, suggesting widespread exposure among Swedish residents. This highlights the importance of monitoring and understanding the environmental and health impacts of such chemicals (Kärrman et al., 2006).

Human Urinary Excretion of Non-Persistent Chemicals

Research on Danish children, adolescents, young men, and pregnant women showed nearly universal exposure to several non-persistent industrial chemicals. This study underscores the need for comprehensive biomonitoring to assess exposure levels and potential health risks associated with these chemicals (Frederiksen et al., 2014).

Organophosphate Flame Retardants and Plasticizers

A study measured organophosphate (OP) flame retardants and plasticizers in daycare centers and the urine of attending children. It found significant levels of OP metabolites in children's urine, indicating exposure within these indoor environments. This research points to the need for evaluating OP exposure's health implications, especially in sensitive populations like children (Fromme et al., 2014).

Associations Between Urinary Phenol and Paraben Concentrations

This study investigated the relationship between exposure to phenols and parabens and markers of oxidative stress and inflammation among pregnant women. Findings suggest that exposure to certain chemicals during pregnancy may be related to oxidative stress and inflammation, which could affect birth outcomes (Watkins et al., 2015).

Retinoids and Breast Cancer

Research on the use of N-(4-hydroxyphenyl) retinamide (4-HPR) for chemoprevention in breast cancer patients has shown promising results. 4-HPR treatment was associated with augmented NK activity in women, suggesting its potential as a chemopreventive agent (Villa et al., 1993).

Exposure to Hydrochlorofluorocarbons and Liver Disease

A study linked repeated exposure to hydrochlorofluorocarbons (HCFCs) with serious liver injury. This research emphasizes the need for safer alternatives to these compounds, given their widespread use and potential hepatotoxicity (Hoet et al., 1997).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF6NO2/c1-6-2-3-7(13)4-8(6)20-9(21)5-10(22,11(14,15)16)12(17,18)19/h2-4,22H,5H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAOSQRWRRWHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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